Bupropion-d9 hydrochloride

Vue d'ensemble

Description

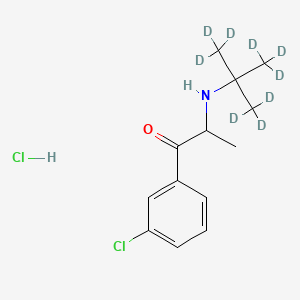

Bupropion-d9 Hydrochloride is the labelled salt of Bupropion . Bupropion is a medication primarily used to treat major depressive disorder and to support smoking cessation . It is also used to treat depression and to prevent depression in patients with seasonal affective disorder (SAD), which is sometimes called winter depression .

Synthesis Analysis

The synthesis of Bupropion Hydrochloride has been developed under greener and safer conditions utilizing flow chemistry . The use of obnoxious and corrosive liquid bromine was evaded through the employment of polymer-bound pyridinium tribromide . The final telescoped flow process afforded Bupropion Hydrochloride in a 69% overall yield .

Molecular Structure Analysis

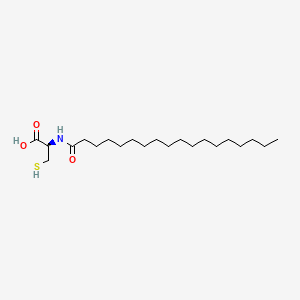

The molecular structure of Bupropion-d9 Hydrochloride can be represented as follows: Br NBS 10 mol% NH4OAc t-BuNH2, Cyrene 55-60 °C 20 minutes N H O H Cl EtOAc 2) HCl reflux Cl 70 minutes Cl .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Bupropion Hydrochloride are carried out under flow conditions with a focus on increasing safety, reducing waste generation, employing the use of greener reagents/solvents, and improving energy efficiency .

Physical And Chemical Properties Analysis

Bupropion-d9 Hydrochloride is a neat solid . Its solubility is as follows: DMF: 5 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 5 mg/ml .

Applications De Recherche Scientifique

- Bupropion-d9 hydrochloride is a unique dopamine-norepinephrine reuptake inhibitor (DNRI) commonly used in the treatment of depression. It helps regulate neurotransmitter levels, which can alleviate depressive symptoms .

- By avoiding toxic liquid bromine and substituting environmentally friendly solvents, they achieved improved yields, purity, and process efficiency .

Depression Treatment

Flow Chemistry Synthesis

Analytical Standards and Quantification

These applications highlight Bupropion-d9 hydrochloride’s versatility and importance in both clinical and research settings. Researchers continue to explore its potential in various fields, emphasizing safety, efficacy, and sustainable synthesis methods . If you need further details or additional applications, feel free to ask! 😊

Mécanisme D'action

Target of Action

Bupropion-d9 hydrochloride primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, thereby regulating their availability and activity in the neuronal synapse .

Mode of Action

Bupropion-d9 hydrochloride acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It weakly inhibits the enzymes involved in the uptake of norepinephrine and dopamine, thus prolonging their duration of action within the neuronal synapse . This results in the downstream effects of these neurotransmitters being enhanced .

Biochemical Pathways

Bupropion is metabolized primarily by the cytochrome P450 enzyme CYP2B6 to its primary active metabolite, hydroxybupropion . This process involves hydroxylation, a biochemical pathway that adds a hydroxyl group to the bupropion molecule . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .

Pharmacokinetics

Bupropion and its metabolites exhibit linear kinetics following chronic administration of 300 to 450 mg/day . After oral administration, peak plasma bupropion concentrations are usually achieved within 2 hours . Bupropion is extensively metabolized in the liver, primarily via CYP2B6 to hydroxybupropion . Less than 1% of a 200 mg oral dose of bupropion hydrochloride appears in the urine as unchanged drug, indicating extensive metabolism of the parent compound .

Result of Action

The inhibition of norepinephrine and dopamine reuptake by bupropion-d9 hydrochloride leads to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which can alleviate symptoms of depression and aid in smoking cessation . Bupropion is less likely to cause sexual side effects, sedation, or weight gain as compared to SSRIs or TCAs .

Action Environment

The action, efficacy, and stability of Bupropion-d9 hydrochloride can be influenced by various environmental factors. For instance, the synthesis of bupropion hydrochloride has been reported to be more sustainable and safer when employing flow chemistry . This process avoids the use of obnoxious and corrosive liquid bromine and replaces environmentally questionable solvents with greener co-solvent systems .

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H/i2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYVINCGKDONRU-WWMMTMLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=CC=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661833 | |

| Record name | 1-(3-chlorophenyl)-2-[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]-1-propanone-3,3,3-d3 monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bupropion-d9 hydrochloride | |

CAS RN |

1189725-26-5 | |

| Record name | 1-(3-chlorophenyl)-2-[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]-1-propanone-3,3,3-d3 monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate](/img/structure/B561886.png)

![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)

![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B561889.png)

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)